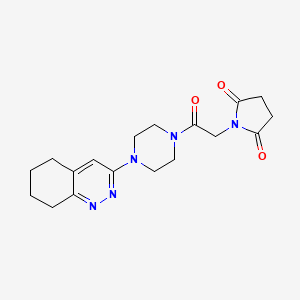
1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate:
Imidazole ring formation: The difluoromethoxyphenyl intermediate is then reacted with appropriate reagents to form the imidazole ring. This can be achieved through cyclization reactions involving nitrogen-containing precursors.
Thione group introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The difluoromethoxy and thione groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(trifluoromethoxy)phenyl)-5-phenyl-1H-imidazole-2(3H)-thione: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
1-(4-methoxyphenyl)-5-phenyl-1H-imidazole-2(3H)-thione: Similar structure but with a methoxy group instead of difluoromethoxy.
1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2(3H)-thione: Similar structure but with a chloro group instead of difluoromethoxy.
Propriétés
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-15(18)21-13-8-6-12(7-9-13)20-14(10-19-16(20)22)11-4-2-1-3-5-11/h1-10,15H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMCXPXVVATIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione](/img/structure/B2728756.png)
![Methyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2728757.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728759.png)

![4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2728764.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2728765.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2728767.png)
![N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2728769.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2728771.png)
![6-[(4-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2728773.png)
![1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2728774.png)
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-phenylbutanamide](/img/structure/B2728775.png)
